molecular formula C15H15BrN2O3 B14255650 3-Benzoyl-1-(4-bromobutan-2-yl)pyrimidine-2,4(1H,3H)-dione CAS No. 378750-49-3

3-Benzoyl-1-(4-bromobutan-2-yl)pyrimidine-2,4(1H,3H)-dione

Cat. No.: B14255650
CAS No.: 378750-49-3
M. Wt: 351.19 g/mol
InChI Key: UWEOWDFKXBUKOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Benzoyl-1-(4-bromobutan-2-yl)pyrimidine-2,4(1H,3H)-dione is a synthetic organic compound that belongs to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities. This compound features a benzoyl group, a bromobutan-2-yl group, and a pyrimidine-2,4-dione core, making it a molecule of interest in various chemical and pharmaceutical research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzoyl-1-(4-bromobutan-2-yl)pyrimidine-2,4(1H,3H)-dione typically involves multi-step organic reactions. One possible route could be:

    Formation of the Pyrimidine Core: Starting with a suitable pyrimidine precursor, such as uracil, which undergoes alkylation to introduce the 4-bromobutan-2-yl group.

    Benzoylation: The intermediate product is then subjected to benzoylation using benzoyl chloride in the presence of a base like pyridine or triethylamine to yield the final compound.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzoyl group.

    Reduction: Reduction reactions could target the carbonyl groups in the pyrimidine-2,4-dione core.

    Substitution: The bromine atom in the 4-bromobutan-2-yl group can be substituted with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines, thiols, or alkoxides.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield carboxylic acids, while substitution could introduce new functional groups at the bromine site.

Scientific Research Applications

3-Benzoyl-1-(4-bromobutan-2-yl)pyrimidine-2,4(1H,3H)-dione could have several applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Potential use in studying enzyme interactions or as a ligand in binding studies.

    Medicine: Possible applications in drug development, particularly in designing compounds with anti-cancer or anti-viral properties.

    Industry: Utilized in the production of specialty chemicals or as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action would depend on the specific application. In a biological context, it might interact with specific enzymes or receptors, altering their activity. The molecular targets could include nucleic acids, proteins, or other biomolecules, and the pathways involved would be those relevant to the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 3-Benzoyl-1-(4-chlorobutan-2-yl)pyrimidine-2,4(1H,3H)-dione
  • 3-Benzoyl-1-(4-methylbutan-2-yl)pyrimidine-2,4(1H,3H)-dione

Uniqueness

The presence of the bromine atom in 3-Benzoyl-1-(4-bromobutan-2-yl)pyrimidine-2,4(1H,3H)-dione makes it unique compared to its analogs with different substituents. This could influence its reactivity and interactions in chemical and biological systems.

Properties

CAS No.

378750-49-3

Molecular Formula

C15H15BrN2O3

Molecular Weight

351.19 g/mol

IUPAC Name

3-benzoyl-1-(4-bromobutan-2-yl)pyrimidine-2,4-dione

InChI

InChI=1S/C15H15BrN2O3/c1-11(7-9-16)17-10-8-13(19)18(15(17)21)14(20)12-5-3-2-4-6-12/h2-6,8,10-11H,7,9H2,1H3

InChI Key

UWEOWDFKXBUKOE-UHFFFAOYSA-N

Canonical SMILES

CC(CCBr)N1C=CC(=O)N(C1=O)C(=O)C2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.